molecular formula C14H10F2O2 B6416590 2-Fluoro-5-(5-fluoro-2-methylphenyl)benzoic acid CAS No. 1178305-99-1

2-Fluoro-5-(5-fluoro-2-methylphenyl)benzoic acid

Cat. No.: B6416590
CAS No.: 1178305-99-1
M. Wt: 248.22 g/mol
InChI Key: MIUXDOUNKNEBCS-UHFFFAOYSA-N
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Description

2-Fluoro-5-(5-fluoro-2-methylphenyl)benzoic acid is an organic compound with the molecular formula C14H10F2O2 It is a derivative of benzoic acid, featuring two fluorine atoms and a methyl group attached to the benzene rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-5-(5-fluoro-2-methylphenyl)benzoic acid can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound. The reaction typically requires a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-5-(5-fluoro-2-methylphenyl)benzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms on the benzene rings can be substituted with other functional groups through nucleophilic aromatic substitution (SNAr) reactions.

    Oxidation and Reduction: The carboxylic acid group can be oxidized to form corresponding derivatives or reduced to alcohols.

    Coupling Reactions: The compound can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions:

    Nucleophilic Aromatic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products:

  • Substituted benzoic acids
  • Alcohol derivatives
  • Biaryl compounds

Scientific Research Applications

2-Fluoro-5-(5-fluoro-2-methylphenyl)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 2-Fluoro-5-(5-fluoro-2-methylphenyl)benzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability, making it a valuable candidate for drug development .

Comparison with Similar Compounds

  • 5-Fluoro-2-methylbenzoic acid
  • 2-Fluoro-5-methoxybenzoic acid
  • 2-Fluoro-5-nitrobenzoic acid

Comparison: 2-Fluoro-5-(5-fluoro-2-methylphenyl)benzoic acid is unique due to the presence of two fluorine atoms and a methyl group, which can significantly influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different physicochemical properties, such as solubility, melting point, and stability, making it suitable for specific applications in research and industry .

Properties

IUPAC Name

2-fluoro-5-(5-fluoro-2-methylphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F2O2/c1-8-2-4-10(15)7-11(8)9-3-5-13(16)12(6-9)14(17)18/h2-7H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIUXDOUNKNEBCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)C2=CC(=C(C=C2)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70681148
Record name 4,5'-Difluoro-2'-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70681148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1178305-99-1
Record name 4,5'-Difluoro-2'-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70681148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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